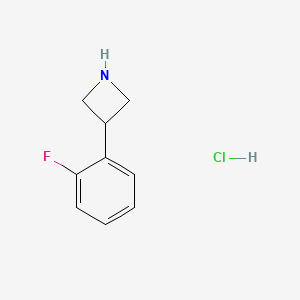

3-(2-Fluorophenyl)azetidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2-Fluorophenyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1203686-39-8 . It has a molecular weight of 187.64 and its IUPAC name is 3-(2-fluorophenyl)azetidine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .

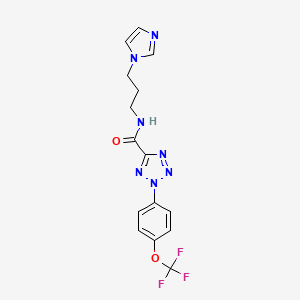

Molecular Structure Analysis

The InChI code for “3-(2-Fluorophenyl)azetidine hydrochloride” is 1S/C9H10FN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-(2-Fluorophenyl)azetidine hydrochloride” is a powder . It has a molecular weight of 187.64 and is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Solvatochromic Probes and Fluorescent Applications

Solvatochromism and Organic Liquids Discrimination Azetidine, as an electron-donating unit, plays a significant role in the design of solvatochromic probes. These probes, particularly when incorporated into derivatives of bis(phenyl-ethynyl)-2-naphthyl (BPEN), exhibit unprecedented capabilities to discriminate between structurally similar organic liquids. This distinction is crucial for applications ranging from chemical analysis to environmental monitoring. The introduction of azetidine into the molecular structure not only improves the fluorescence quantum yield and enlarges the Stoke's shift but also enhances the solubility of these compounds in common organic liquids, making them highly competitive for practical applications (Liu et al., 2016).

Advancements in Fluorophores for Imaging The development of photoactivatable fluorophores, particularly those containing azetidine, marks a significant advancement in single-molecule imaging and live-cell labeling strategies. These compounds retain superior brightness and photostability upon activation, facilitating enhanced imaging experiments. This improvement is crucial for various research fields, including neuroscience, cell biology, and pharmacology, where detailed imaging of cellular processes is essential (Grimm et al., 2016).

Enhancement of Fluorescent Properties The integration of azetidine into the structure of fluorescent dyes has been demonstrated to significantly enhance their solvatochromic properties and fluorescence quantum yields. These advancements are pivotal for creating more sensitive and reliable fluorescent sensors and imaging agents, which are instrumental in various scientific and medical research applications. The capacity to fine-tune the spectral and chemical properties of rhodamine dyes through azetidine substitution is a notable example of this application, showcasing the potential for developing a wide range of fluorescent and fluorogenic labels (Grimm et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Azetidines, including “3-(2-Fluorophenyl)azetidine hydrochloride”, have significant potential in various fields. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGXPDAZTXOGNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)azetidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2716717.png)

![2-(4,6,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2716718.png)

![4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2716720.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2716721.png)

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2716727.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide](/img/structure/B2716732.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2716733.png)